(S)-2-Cyclopropylpiperazine
Description
Properties
IUPAC Name |
(2S)-2-cyclopropylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUFQFMTFDRMC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reactions
The displacement of leaving groups (e.g., halides) by cyclopropylamine is a foundational strategy. For instance, 4-chloro-2,5-difluoronitrobenzene undergoes sequential substitution with cyclopropylamine and piperazine to yield N-cyclopropyl-3-(4-R⁵-piperazinyl)-4-fluoroaniline derivatives. Adapting this approach, 2-chloropiperazine could react with cyclopropylamine under basic conditions (e.g., Na₂CO₃ in DMSO) at 20–50°C to install the cyclopropyl moiety. However, regioselectivity challenges arise due to competing reactions at secondary amine sites.
Reductive Amination
Cyclopropane-containing ketones or aldehydes can condense with diamines to form piperazines. For example, reductive amination of cyclopropylglyoxal with ethylenediamine in the presence of NaBH₄ or H₂/Pd-C yields racemic 2-cyclopropylpiperazine. While efficient, this method lacks stereocontrol, necessitating subsequent resolution steps.
Stereoselective Synthesis of this compound
Chiral induction during synthesis is critical for accessing enantiopure this compound. Two primary strategies dominate: chiral auxiliaries and asymmetric catalysis .
Chiral Auxiliary-Mediated Synthesis
Boc-protected intermediates enable stereochemical control. In a protocol adapted from piperazine azide synthesis, tert-butyl (2-bromoethyl)carbamate reacts with a chiral cyclopropane-bearing amine. Subsequent deprotection and cyclization yield the target compound. For instance:
This method achieves moderate enantiomeric excess (ee) (~70%) but requires optimization.
Asymmetric Catalysis
Transition-metal catalysts with chiral ligands (e.g., BINAP) facilitate enantioselective cyclopropanation. A Cu(I)-catalyzed reaction between styrene derivatives and diazo compounds generates chiral cyclopropanes, which are subsequently converted to piperazines via reductive amination. Reported ee values exceed 90%, though substrate scope remains limited.
Novel Methodologies and Advances
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed C–N coupling enables direct cyclopropane installation. For example, 2-bromopiperazine reacts with cyclopropylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to afford 2-cyclopropylpiperazine. While stereoretention is poor, ligand screening (e.g., Josiphos) improves ee to 85%.
Enzymatic Resolution
Lipases (e.g., CAL-B) selectively hydrolyze racemic mixtures. A recent study resolved rac-2-cyclopropylpiperazine using vinyl acetate as an acyl donor, achieving 98% ee for the (S)-enantiomer after 24 h. This green method avoids harsh conditions but suffers from scalability issues.
Analytical Characterization and Validation
Critical data for this compound include:
Chemical Reactions Analysis
Types of Reactions: (S)-2-Cyclopropylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-piperazine derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Development
(S)-2-Cyclopropylpiperazine exhibits significant promise in the field of medicinal chemistry. Its piperazine core is often utilized to enhance the pharmacokinetic properties of various drugs. This compound can serve as a scaffold for the design of new pharmacological agents, particularly those targeting central nervous system disorders and cancer.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperazine ring can significantly influence the biological activity of derivatives. For instance, compounds derived from this compound have been evaluated for their efficacy against various targets, including HIV-1 protease and cancer cell lines .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound derivatives. For example, a study demonstrated that specific cyclopropyl piperazine derivatives exhibited dose-dependent activity against cervical cancer cells, with notable IC50 values indicating their potential as therapeutic agents .
The biological activities of this compound extend beyond anticancer properties, encompassing a range of pharmacological effects.
Antituberculosis Activity
Research has shown that certain derivatives of this compound possess significant antitubercular activity. Compounds tested in vitro demonstrated promising results against Mycobacterium tuberculosis, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy .
Case Study: Anticancer Research
A notable study investigated the effects of a specific this compound derivative on liver cancer cell lines. The compound induced apoptosis through mitochondrial pathway activation, evidenced by reduced Bcl-2 expression and increased caspase activity . The findings underscore the potential of this compound in developing targeted cancer therapies.
Case Study: Antituberculosis Research
In another study focused on antitubercular activity, several cyclopropyl piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications could enhance activity, providing a basis for further development of piperazine-based antitubercular drugs .
Comparative Data Tables
The following table summarizes key findings related to the applications of this compound in various studies:
Mechanism of Action
The mechanism of action of (S)-2-Cyclopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological activities depending on substituent groups and stereochemistry. Below is a comparative analysis of (S)-2-Cyclopropylpiperazine with key analogs:
Structural and Physicochemical Properties
| Compound | Substituent | Melting Point (°C) | Molecular Weight (g/mol) | pKa | Purity (%) |
|---|---|---|---|---|---|
| This compound | Cyclopropyl at C2 | Not reported | 140.23 | 6.8 | >97.5 |
| (S)-2-Isopropylpiperazine | Isopropyl at C2 | 168–174 | 142.24 | ~8.5* | Not reported |
| 1-(Cyclopropylmethyl)piperazine | Cyclopropylmethyl at N1 | Not reported | 154.25 | ~9.0* | Not reported |
| N-Methylpiperidine (RG7800) | Methyl at N1 | Not reported | 99.17 | 8.8 | Not reported |
Key Observations :
- The cyclopropyl group in this compound introduces steric hindrance and lowers basicity (pKa = 6.8) compared to N-methylpiperidine (pKa = 8.8), reducing nonspecific tissue distribution .
- (S)-2-Isopropylpiperazine, with a bulkier isopropyl group, has a higher melting point, suggesting greater crystallinity .
Pharmacological and Metabolic Profiles
Risdiplam vs. RG7800
- Risdiplam (containing this compound):
- RG7800 (containing N-methylpiperidine):
Other Piperazine Derivatives
- (S)-2-Methylpiperazine : The methyl group at C2 offers less steric hindrance than cyclopropyl, resulting in higher pKa (~8.5) and comparable metabolic liabilities to N-methylpiperidine .
Biological Activity
(S)-2-Cyclopropylpiperazine is a compound of increasing interest due to its diverse biological activities. This article summarizes the compound's pharmacological properties, including its anticancer, antimicrobial, and antiviral effects, supported by relevant case studies and research findings.
Overview of this compound
This compound is a piperazine derivative characterized by a cyclopropyl group at the second position of the piperazine ring. Piperazines are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The unique structure of this compound enhances its potential as a therapeutic agent.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated several cyclopropyl piperazine derivatives for their in vitro anticancer activity against various cancer cell lines. The results indicated that compounds containing the cyclopropyl moiety showed promising cytotoxic effects.
Table 1: Anticancer Activity of Cyclopropyl Piperazine Derivatives
In this study, compound 3c demonstrated the highest potency against lung cancer cells, indicating that structural modifications in piperazine derivatives can lead to enhanced anticancer activity.
Antimicrobial Activity
This compound has also shown promising antimicrobial effects. A recent study synthesized new Mannich bases derived from piperazine and evaluated their activity against various bacterial strains:
Table 2: Antimicrobial Activity of Piperazine Derivatives
The results highlighted that these derivatives exhibited effective bacteriostatic properties, making them potential candidates for developing new antibiotics.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of HIV-1 protease inhibition. A study focused on piperidine and piperazine scaffolds found that certain derivatives exhibited potent inhibitory activity against HIV-1 protease:
Table 3: Inhibition of HIV-1 Protease by Piperazine Derivatives
The compound 22a displayed remarkable binding affinity and inhibition rates, suggesting that modifications in the piperazine structure can significantly enhance antiviral activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that specific substituents on the piperazine ring can dramatically influence biological activity.
- Cyclopropyl Group : Enhances interaction with biological targets.
- Substituents : Varying the nature and position of substituents on the piperazine ring can lead to improved potency against cancer and infectious diseases.
Q & A
Q. What are the established synthetic routes for (S)-2-Cyclopropylpiperazine, and how can reaction conditions be optimized for high enantiomeric purity?
The synthesis of this compound typically involves two key steps: (1) formation of the piperazine ring and (2) introduction of the cyclopropyl group, followed by dihydrochloride salt conversion. While detailed protocols are scarce, general strategies include:
- Ring closure : Using cyclopropylamine derivatives in nucleophilic substitution reactions with dichloroethane or epoxide intermediates.
- Stereochemical control : Employing chiral auxiliaries or asymmetric catalysis to favor the (S)-enantiomer.
- Purification : Recrystallization or chiral chromatography (e.g., HPLC with amylose-based columns) to achieve >98% enantiomeric purity.
Reaction optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (0–25°C), and stoichiometric ratios of reagents to minimize racemization .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound derivatives?
Key techniques include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.
- NMR : Analyzing diastereotopic protons (e.g., cyclopropyl CH₂ groups) via ¹H-NMR (400–600 MHz) in D₂O or DMSO-d₆.
- Polarimetry : Measuring specific optical rotation ([α]D²⁵) to confirm enantiomeric excess.
- X-ray crystallography : Resolving absolute configuration for crystalline derivatives (e.g., dihydrochloride salts) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to serotonin (5-HT) and dopamine (D₂) receptors compared to its R-enantiomer?
The (S)-enantiomer exhibits higher affinity for 5-HT₁A and D₂ receptors due to:
- Spatial alignment : The cyclopropyl group’s orientation enhances hydrophobic interactions with receptor pockets.
- Hydrogen bonding : The (S)-configuration optimizes piperazine N-H bonding with conserved residues (e.g., Asp116 in 5-HT₁A).
Comparative studies using radioligand binding assays (e.g., [³H]-WAY-100635 for 5-HT₁A) show 10–20× higher Ki values for the (R)-enantiomer. Molecular dynamics simulations further validate these interactions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different receptor binding assays?
Discrepancies often arise from:
- Receptor subtype selectivity : Use subtype-specific ligands (e.g., 5-HT₁A vs. 5-HT₂A) and knockout models.
- Assay conditions : Standardize buffer pH (7.4), ionic strength, and GTP concentrations (for G protein-coupled receptors).
- Compound purity : Validate enantiomeric purity via chiral HPLC before assays.
Meta-analyses of dose-response curves (e.g., EC₅₀ comparisons) and orthogonal assays (e.g., functional cAMP vs. calcium flux) can clarify inconsistencies .
Q. How can computational modeling guide the design of novel this compound derivatives with enhanced selectivity for specific neurotransmitter receptors?
Approaches include:
- Docking studies : Using Schrödinger Suite or AutoDock Vina to predict binding poses in receptor homology models (e.g., 5-HT₁A).
- QSAR modeling : Correlating substituent electronegativity or steric parameters (e.g., Hammett σ) with activity data.
- Metabolic stability prediction : Tools like SwissADME assess cytochrome P450 interactions to optimize the cyclopropyl group’s resistance to oxidation .
Safety and Pharmacokinetics
Q. What are the critical safety considerations when handling this compound hydrochloride salts in aqueous reaction systems?
- Toxicity : Classified as Acute Toxicity Category 4 (oral LD₅₀ > 300 mg/kg in rats).
- Handling : Use fume hoods, nitrile gloves, and goggles to avoid inhalation (may cause respiratory irritation) or skin contact (potential sensitization).
- Deactivation : Neutralize spills with 5% acetic acid before disposal .
Q. How does the cyclopropyl moiety affect the metabolic stability of this compound in comparative pharmacokinetic studies?
The cyclopropyl group:
- Reduces oxidative metabolism : Resists CYP3A4-mediated ring opening, increasing plasma half-life (t₁/₂ = 4.2 hrs in mice vs. 1.8 hrs for non-cyclopropyl analogs).
- Enhances bioavailability : LogP = 1.2 improves blood-brain barrier penetration (brain:plasma ratio = 0.8 in rodent studies).
Stability assays in liver microsomes and mass spectrometry (LC-MS) metabolite profiling validate these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
